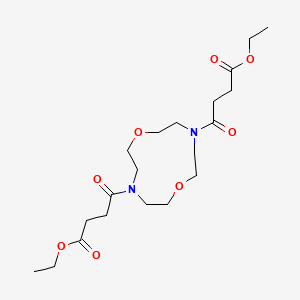

Diethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4,4’-(1,7-dioxa-4,10-diazacyclododécane-4,10-diyl)bis(4-oxobutanoate) de diéthyle est un composé organique complexe appartenant à la classe des éthers couronne diaza. Ces composés sont connus pour leur capacité à former des complexes stables avec divers ions métalliques, ce qui les rend précieux dans une variété d'applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4,4’-(1,7-dioxa-4,10-diazacyclododécane-4,10-diyl)bis(4-oxobutanoate) de diéthyle implique généralement la réaction du 1,7-dioxa-4,10-diazacyclododécane avec l'oxalate de diéthyle dans des conditions contrôlées. La réaction est réalisée dans un solvant organique tel que le dichlorométhane, en présence d'une base comme la triéthylamine pour faciliter le processus d'estérification .

Méthodes de production industrielle

À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à flux continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations de réactifs, ce qui est crucial pour la synthèse efficace de produits de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 4,4’-(1,7-dioxa-4,10-diazacyclododécane-4,10-diyl)bis(4-oxobutanoate) de diéthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents comme le permanganate de potassium, conduisant à la formation de dérivés d'acide carboxylique.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium, conduisant à la formation de dérivés d'alcool.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu aqueux.

Réduction : Hydrogène gazeux avec un catalyseur au palladium.

Substitution : Nucléophiles comme les amines ou les thiols dans un solvant organique.

Principaux produits

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Amides ou thioesters.

Applications de la recherche scientifique

Le 4,4’-(1,7-dioxa-4,10-diazacyclododécane-4,10-diyl)bis(4-oxobutanoate) de diéthyle présente une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme par lequel le 4,4’-(1,7-dioxa-4,10-diazacyclododécane-4,10-diyl)bis(4-oxobutanoate) de diéthyle exerce ses effets est principalement dû à sa capacité à former des complexes stables avec des ions métalliques. La partie éther couronne diaza fournit une cavité qui peut encapsuler les ions métalliques, les stabilisant par des liaisons de coordination. Cette interaction peut influencer diverses voies moléculaires, telles que les processus catalytiques dans les réactions chimiques ou le transport des ions métalliques dans les systèmes biologiques .

Applications De Recherche Scientifique

Diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) exerts its effects is primarily through its ability to form stable complexes with metal ions. The diaza crown ether moiety provides a cavity that can encapsulate metal ions, stabilizing them through coordination bonds. This interaction can influence various molecular pathways, such as catalytic processes in chemical reactions or metal ion transport in biological systems .

Comparaison Avec Des Composés Similaires

Composés similaires

1,7-Dioxa-4,10-diazacyclododécane : Un éther couronne diaza plus simple présentant des propriétés de liaison aux ions métalliques similaires.

4,10-Diaza-12-couronne-4 : Un autre éther couronne diaza avec une taille de cycle différente, affectant son affinité de liaison et sa sélectivité pour les ions métalliques.

Unicité

Le 4,4’-(1,7-dioxa-4,10-diazacyclododécane-4,10-diyl)bis(4-oxobutanoate) de diéthyle est unique en raison de ses groupes fonctionnels esters, qui améliorent sa solubilité dans les solvants organiques et fournissent des sites supplémentaires pour la modification chimique. Cela le rend plus polyvalent dans les applications par rapport aux éthers couronne diaza plus simples .

Propriétés

Formule moléculaire |

C20H34N2O8 |

|---|---|

Poids moléculaire |

430.5 g/mol |

Nom IUPAC |

ethyl 4-[10-(4-ethoxy-4-oxobutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-oxobutanoate |

InChI |

InChI=1S/C20H34N2O8/c1-3-29-19(25)7-5-17(23)21-9-13-27-15-11-22(12-16-28-14-10-21)18(24)6-8-20(26)30-4-2/h3-16H2,1-2H3 |

Clé InChI |

LBLNKZSKQFFNOT-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CCC(=O)N1CCOCCN(CCOCC1)C(=O)CCC(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.